

# Application Notes and Protocols: Sgf29-IN-1 in MLL-rearranged Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a generally poor prognosis, underscoring the urgent need for novel therapeutic strategies. Recent research has identified SAGA-associated factor 29 (Sgf29) as a critical dependency in MLLr leukemia.[1][2][3][4] Sgf29 is an epigenetic reader protein that recognizes di- and tri-methylated histone H3 at lysine 4 (H3K4me2/3) through its tandem Tudor domains.[1][4][5][6] This recognition is essential for the recruitment of the SAGA and ATAC histone acetyltransferase complexes to chromatin, leading to the transcriptional activation of key oncogenic programs, including those driven by MYC and the MEIS1/HOX gene network.[1] [3][4]

**Sgf29-IN-1** is a first-in-class small molecule inhibitor designed to target the H3K4me3-binding pocket of the Sgf29 Tudor domain. By disrupting the interaction between Sgf29 and chromatin, **Sgf29-IN-1** offers a promising therapeutic approach to suppress the oncogenic transcriptional machinery in MLLr leukemia. These application notes provide a summary of the preclinical data and detailed protocols for the use of **Sgf29-IN-1** in MLLr leukemia models.

# **Data Summary**

The following tables summarize the quantitative data from key preclinical experiments evaluating the effects of Sgf29 inhibition in MLLr leukemia cell lines.



Table 1: In Vitro Efficacy of Sgf29 Inhibition on Cell Viability

| Cell Line           | Leukemia<br>Subtype | Sgf29-IN-1<br>IC50 (μΜ) | Genetic<br>Depletion<br>Effect         | Reference |
|---------------------|---------------------|-------------------------|----------------------------------------|-----------|
| MOLM-13             | MLL-AF9 (AML)       | ~1.5                    | Significant reduction in proliferation | [3]       |
| MV4-11              | MLL-AF4 (AML)       | ~2.0                    | Significant reduction in proliferation | [1]       |
| U937                | CALM-AF10<br>(AML)  | Not specified           | Significant reduction in proliferation | [3]       |
| MLL-AF9<br>(murine) | MLL-AF9 (AML)       | Not specified           | Essential for cell survival            | [1][2]    |

Table 2: Effects of Sgf29 Inhibition on Gene Expression

| Cell Line           | Treatment                 | Key<br>Downregulate<br>d<br>Genes/Pathwa<br>ys      | Key<br>Upregulated<br>Genes/Pathwa<br>ys               | Reference |
|---------------------|---------------------------|-----------------------------------------------------|--------------------------------------------------------|-----------|
| MLL-AF9<br>(murine) | Sgf29 CRISPR<br>depletion | Myc and Myc-<br>regulated genes,<br>Ribosomal genes | Myeloid<br>differentiation<br>markers (e.g.,<br>Cd11b) | [1][2]    |
| U937 / MOLM-13      | Sgf29 CRISPR<br>depletion | MEIS1, HOX<br>genes, MYC<br>target genes            | Myeloid<br>differentiation-<br>associated<br>genes     | [3][4]    |



Table 3: In Vivo Efficacy of Sgf29 Targeting

| Model                            | Treatment                 | Outcome                                                          | Reference |
|----------------------------------|---------------------------|------------------------------------------------------------------|-----------|
| MOLM-13 Xenograft<br>(NRGS mice) | Sgf29 CRISPR<br>depletion | Significantly increased disease latency and reduced tumor burden | [2][3]    |
| MLL-AF10 PDX                     | Sgf29 CRISPR<br>depletion | Significantly increased disease latency                          | [7]       |

# **Signaling Pathway and Mechanism of Action**

Sgf29 plays a pivotal role in the transcriptional activation of oncogenes in MLLr leukemia. The following diagram illustrates the proposed mechanism of action for **Sgf29-IN-1**.





Click to download full resolution via product page

Caption: Mechanism of Sgf29 and its inhibition by Sgf29-IN-1 in MLLr leukemia.



## **Experimental Protocols**

The following are detailed protocols for key experiments to assess the efficacy of **Sgf29-IN-1** in MLLr leukemia models.

## **Protocol 1: In Vitro Cell Viability Assay**

This protocol is for determining the half-maximal inhibitory concentration (IC50) of **Sgf29-IN-1** in MLLr leukemia cell lines.

#### Materials:

- MLLr leukemia cell lines (e.g., MOLM-13, MV4-11)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Sgf29-IN-1 (dissolved in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

#### Procedure:

- Seed MLLr cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 μL of complete medium.
- Prepare a serial dilution of Sgf29-IN-1 in complete medium.
- Add 10 μL of the Sgf29-IN-1 dilutions to the respective wells to achieve the final desired concentrations. Include a DMSO vehicle control.
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Equilibrate the plate to room temperature for 30 minutes.



- Add the cell viability reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of Sgf29-IN-1 and fitting the data to a four-parameter logistic curve.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Therapeutic targeting Tudor domains in leukemia via CRISPR-Scan Assisted Drug Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Sgf29 binds histone H3K4me2/3 and is required for SAGA complex recruitment and histone H3 acetylation PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Application Notes and Protocols: Sgf29-IN-1 in MLL-rearranged Leukemia Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379086#sgf29-in-1-application-in-mll-rearranged-leukemia-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com